molecular formula C17H12ClNO3 B2959743 (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate CAS No. 343374-53-8

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate

Cat. No. B2959743
M. Wt: 313.74
InChI Key: YLQXNTPXZLMWBA-UHFFFAOYSA-N
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Description

“(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate” is a chemical compound with the CAS Number: 343374-53-8. It has a molecular weight of 313.74 and its IUPAC name is (5-phenyl-3-isoxazolyl)methyl 3-chlorobenzoate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate” is 1S/C17H12ClNO3/c18-14-8-4-7-13 (9-14)17 (20)21-11-15-10-16 (22-19-15)12-5-2-1-3-6-12/h1-10H,11H2 . For a detailed molecular structure analysis, it would be beneficial to refer to the crystal structure and Hirshfeld surface analysis .

The compound’s InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis Methodologies and Structural Analysis

  • A study demonstrated the one-pot synthesis and spectral analyses of newly synthesized 1,2,3-triazoles, emphasizing the importance of characterizing compounds through various spectroscopic techniques and X-ray diffraction analyses. This research highlights the methodology for synthesizing compounds with potential biological activities and their structural confirmation (Ahmed et al., 2016).
  • Another paper reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, incorporating α-ketoester functionality and analyzing their self-assembled dimers in solid state through Hirshfeld surface analysis and DFT calculations. This study sheds light on the interactions stabilizing these structures and their electronic properties (Ahmed et al., 2020).

Density Functional Theory (DFT) Studies

  • DFT calculations have been performed to understand the structural properties and reactivity of compounds. For example, in the synthesis and analysis of 1,4,5-trisubstituted 1,2,3-triazoles, DFT studies helped compare experimental spectroscopic results and probe molecular structures, offering insights into their stability and electronic characteristics (Ahmed et al., 2016).

Potential Biological Activities

  • Research into the biological activities of synthesized compounds, such as triazoles containing 2-methylidenethiazolidine rings, revealed their fungicidal activities, indicating the potential for these compounds in agricultural or pharmaceutical applications (Xu et al., 2005).
  • The exploration of oxazole derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid medium, complemented with quantum chemical and Monte Carlo simulation studies, illustrates the applicability of these compounds in materials science, specifically for protecting metals against corrosion (Rahmani et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-14-8-4-7-13(9-14)17(20)21-11-15-10-16(22-19-15)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQXNTPXZLMWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate

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